molecular formula C6H9NO2S B1669098 Citiolone CAS No. 1195-16-0

Citiolone

Cat. No.: B1669098
CAS No.: 1195-16-0
M. Wt: 159.21 g/mol
InChI Key: NRFJZTXWLKPZAV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Citiolone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfides.

    Reduction: It can be reduced to its thiol form.

    Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of citiolone involves its antioxidant properties. It scavenges hydroxyl free radicals, thereby reducing oxidative stress and inflammation in cells . This compound also promotes the synthesis of glutathione, an essential molecule for detoxification processes in the liver . The molecular targets and pathways involved include the modulation of oxidative stress pathways and the enhancement of cellular antioxidant defenses.

Comparison with Similar Compounds

Citiolone is similar to other thiolactone compounds, such as γ-thiobutyrolactone and N-acetylhomocysteine thiolactone . this compound is unique in its specific application in liver therapy and its ability to promote liver cell regeneration. Other similar compounds may not exhibit the same level of efficacy in liver-related conditions.

Biological Activity

Citiolone, chemically known as 3-acetamido-2-oxo-tetrahydro-thiophene, is a compound recognized for its diverse biological activities, particularly in the context of neuroprotection and liver health. This article delves into its mechanisms of action, biochemical properties, and relevant case studies that highlight its therapeutic potential.

This compound exhibits a multifaceted mechanism of action primarily through its antioxidant properties. It interacts with various enzymes and biochemical pathways, contributing to cellular protection and regeneration.

  • Antioxidant Activity : this compound acts as a potent antioxidant, reducing oxidative stress by scavenging free radicals and inhibiting reactive oxygen species (ROS) generation. This property is crucial in mitigating neurotoxicity associated with conditions like Alzheimer’s and Parkinson’s diseases .
  • Neuroprotective Effects : In vitro studies using SH-SY5Y neuroblastoma cells have demonstrated that this compound protects against neurotoxic agents such as 6-hydroxydopamine (6-OHDA). It has been shown to block H2O2 generation induced by 6-OHDA, thereby preserving cell viability with an EC50 value of 2.96 ± 0.7 mM .
  • Liver Regeneration : this compound promotes liver cell regeneration and repair, which is beneficial in treating chronic liver conditions. Clinical studies indicate improvements in liver function tests and histological findings in patients with chronic hepatitis and compensated cirrhosis following treatment with this compound .

This compound's biochemical properties contribute significantly to its therapeutic applications:

Property Description
Chemical Structure 3-acetamido-2-oxo-tetrahydro-thiophene
Solubility Soluble in water and organic solvents
Stability Maintains stability under various conditions, preserving antioxidant properties
Toxicity Non-toxic to SH-SY5Y cells; however, some adverse reactions have been documented

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

  • Chronic Hepatitis Treatment :
    • A double-blind study involving patients with chronic hepatitis showed significant improvement in liver function tests after treatment with this compound compared to placebo. Liver biopsies indicated enhanced liver cell morphology post-treatment .
  • Neuroprotective Effects in Neurodegenerative Disorders :
    • A study demonstrated that treatment with this compound resulted in reduced neurotoxicity in models of neurodegenerative diseases, confirming its potential as a therapeutic agent for conditions characterized by oxidative stress and excitotoxicity .
  • Adverse Reactions :
    • A case report documented an adverse skin reaction in a pediatric patient following this compound administration for a viral infection. This highlights the importance of monitoring for potential side effects despite its therapeutic benefits .

Research Findings

Recent research underscores the diverse applications of this compound:

  • Mucolytic Agent : It has been utilized as a mucolytic drug, aiding in the management of respiratory conditions by facilitating mucus clearance .
  • Enhancement of Detoxification Processes : this compound enhances the synthesis of glutathione, a critical molecule for detoxification, by activating glutathione synthetase.

Q & A

Basic Research Questions

Q. How should researchers design experiments to assess Citiolone’s biochemical efficacy in preclinical models?

Methodological Answer:

  • In vitro models : Use cell lines (e.g., hepatocytes or neuronal cells) to evaluate dose-response relationships, ensuring controls for cytotoxicity and baseline activity .
  • Dose standardization : Define concentration ranges based on prior pharmacokinetic data, adjusting for solvent compatibility (e.g., DMSO solubility limits) .
  • Replication : Include triplicate measurements and independent experimental repeats to validate reproducibility .

Example Table: Key Parameters for In Vitro Efficacy Testing

ParameterDetailsReference
Cell LineHepG2 (ATCC HB-8065)
This compound Concentration0.1–100 µM (logarithmic increments)
Assay Duration24–72 hours (time-course analysis)

Q. What steps are critical for validating analytical methods to quantify this compound in biological matrices?

Methodological Answer:

  • Calibration curves : Use HPLC-MS with deuterated internal standards to minimize matrix effects .
  • Specificity : Test for interference from metabolites or co-administered compounds via spiked samples .
  • Accuracy/precision : Perform intra-day and inter-day validation with ≤15% coefficient of variation (CV) .
  • Limit of detection (LOD) : Establish via signal-to-noise ratios (S/N ≥ 3) .

Q. How can researchers formulate focused hypotheses about this compound’s therapeutic potential?

Methodological Answer:

  • PICOT framework : Structure questions around Population (e.g., animal models), Intervention (this compound dosage), Comparison (placebo/standard therapy), Outcome (biomarker reduction), and Time (acute vs. chronic exposure) .
  • Feasibility check : Ensure access to this compound’s purity-certified samples and institutional approvals for in vivo studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability variations) be resolved?

Methodological Answer:

  • Statistical reconciliation : Apply mixed-effects models to account for interspecies variability or metabolic enzyme polymorphisms .
  • In silico modeling : Use PBPK (physiologically based pharmacokinetic) tools to simulate absorption differences between rodent and human models .
  • Meta-analysis : Aggregate data from peer-reviewed studies, assessing publication bias via funnel plots .

Q. What experimental approaches elucidate this compound’s molecular interactions with target proteins?

Methodological Answer:

  • Structural biology : Conduct X-ray crystallography or cryo-EM to resolve binding sites .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict ligand-protein affinity, followed by mutagenesis validation .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. How can novel synthesis pathways for this compound derivatives be optimized for green chemistry principles?

Methodological Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Catalysis : Screen heterogeneous catalysts (e.g., Pd/C) for higher yield and recyclability .
  • Life-cycle assessment (LCA) : Compare energy consumption and waste generation across synthetic routes .

Q. Guidelines for Literature Review & Data Interpretation

  • Systematic searches : Use SciFinder or Reaxys with keywords like “this compound AND pharmacokinetics” and Boolean operators (NOT “patent”) to exclude non-academic sources .
  • Critical appraisal : Apply AMSTAR-2 criteria to assess bias in meta-analyses .
  • Data visualization : Use PRISMA flowcharts to document study selection processes .

Q. Avoiding Common Pitfalls

  • Overgeneralization : Narrow questions like “Does this compound modulate oxidative stress?” to specific pathways (e.g., Nrf2/ARE signaling) .
  • Ethical compliance : Verify CITI training for animal protocols and material transfer agreements (MTAs) for commercial reagents .

Properties

IUPAC Name

N-(2-oxothiolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFJZTXWLKPZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCSC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045888
Record name Citiolone
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Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195-16-0, 17896-21-8
Record name Citiolone
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Record name Acetamide, N-(tetrahydro-2-oxo-3-thienyl)-
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Record name (±)-N-(tetrahydro-2-oxothien-3-yl)acetamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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